3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile

Description

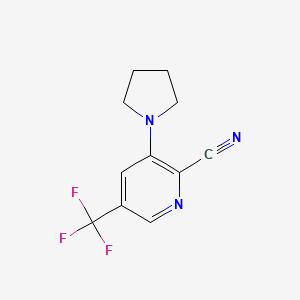

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile is a pyridine derivative featuring a pyrrolidine ring substituted at the 3-position and a trifluoromethyl group at the 5-position of the picolinonitrile scaffold. This compound belongs to a broader class of fluorinated heterocycles, which are widely explored in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name |

3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)8-5-10(9(6-15)16-7-8)17-3-1-2-4-17/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSSGVODPGZOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a halogenated picolinonitrile derivative with pyrrolidine under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the picolinonitrile core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its stability and reactivity.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiohydantoin-Based Picolinonitrile Derivatives

Compounds 19a–19d () and 13f () share the 3-(trifluoromethyl)picolinonitrile core but incorporate thiohydantoin substituents. Key differences include:

- Substituent Effects : Compound 19a (phenyl-thiohydantoin) exhibits a melting point of 203–205°C, while 19d (4-((1-methylpiperidin-4-yl)oxy)phenyl-thiohydantoin) melts at 119–121°C, highlighting how bulkier substituents reduce crystallinity .

- Biological Activity : 13f () includes a 1-hydroxy-2,2,2-trifluoroethyl group, enhancing androgen receptor (AR) antagonism compared to simpler analogues. Its HRMS ([M+H]+: 501.0815) and ¹⁹F NMR shifts (δ 60.83, 76.56) confirm structural integrity and fluorinated motif interactions .

Table 1: Thiohydantoin Derivatives Comparison

| Compound | Substituent | Melting Point (°C) | Yield (%) | Biological Target |

|---|---|---|---|---|

| 19a | Phenyl-thiohydantoin | 203–205 | 31 | AR Antagonism |

| 19d | Piperidin-4-yl-oxy-phenyl-thiohydantoin | 119–121 | 36 | AR Antagonism |

| 13f | Trifluoroethyl-hydroxy-thiohydantoin | N/A | N/A | Enhanced AR Antagonism |

Pyrazole Sulfonamide Derivatives

lists pyrazole sulfonamides with picolinonitrile moieties (e.g., compounds 6–10). These derivatives exhibit distinct physicochemical properties:

- log D7.4 and pKa: Compound 6 (3-((3-(aziridin-1-ylmethyl)-5-(2-trifluoromethyl)phenyl)-1H-pyrazol-1-yl)sulfonyl)-picolinonitrile) has log D7.4 = 2.53 and pKa = 3.59, indicating moderate lipophilicity and ionization at gastric pH (99.42% ionized at pH 1). This contrasts with non-picolinonitrile analogues (e.g., compound 1: log D7.4 = 2.82), showing how the nitrile group modulates solubility .

Table 2: Physicochemical Properties of Pyrazole Derivatives

| Compound | Substituent | log D7.4 | pKa | Ionization at pH 1 (%) |

|---|---|---|---|---|

| 6 | Picolinonitrile-sulfonyl | 2.53 | 3.59 | 99.42 |

| 1 | Fluoropyridine-sulfonyl | 2.82 | 3.58 | 99.68 |

Androgen Receptor-Targeting Analogues

ABM-23 and ABM-24 () are AR degraders with a picolinonitrile core but differ in substituents:

- ABM-23 : Features a 3-fluoro-4-hydroxyphenyl group, promoting hydrogen bonding with AR’s ligand-binding domain.

- ABM-24: Incorporates a biphenyl-hydroxy group, enhancing steric interactions and degradation efficacy .

Spirocyclic and Fluorinated Analogues

describes spirocyclic compounds like 5-(5-(3-fluoro-4-methoxyphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile.

Parent Compound: 5-(Trifluoromethyl)picolinonitrile

The parent molecule (CAS 95727-86-9, ) lacks the pyrrolidine substituent, resulting in lower molecular weight (172.107 g/mol vs. ~275 g/mol for the target compound) and simpler NMR profiles.

Biological Activity

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile, identified by its CAS number 338420-10-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 251.21 g/mol

- IUPAC Name : 3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile

- CAS Number : 338420-10-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Antidepressant Activity

Studies have suggested that this compound exhibits antidepressant-like effects in animal models. The compound appears to increase serotonin levels in the synaptic cleft by inhibiting its reuptake. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further investigation in the treatment of depression.

Neuroprotective Effects

Research has indicated potential neuroprotective properties of this compound against oxidative stress and neuroinflammation. In vitro studies demonstrated that it could reduce neuronal apoptosis induced by toxic agents, suggesting a role in neurodegenerative disease prevention.

In Vivo Studies

- Antidepressant Efficacy : A study conducted on rodents showed that administration of this compound led to significant reductions in depressive-like behaviors measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in locomotor activity and a decrease in immobility time compared to control groups.

- Neuroprotection : In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and improved cognitive function as assessed by the Morris water maze test.

In Vitro Studies

A series of assays were performed to evaluate the cytotoxicity and protective effects of this compound on neuronal cell lines:

| Study Type | Cell Line | Treatment Concentration | Result |

|---|---|---|---|

| Cytotoxicity | SH-SY5Y | 1, 10, 100 µM | No significant cytotoxicity observed |

| Neuroprotection | PC12 | 10 µM | Reduced apoptosis under oxidative stress |

| Anti-inflammatory | BV2 microglia | 10 µM | Decreased IL-6 and TNF-alpha production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.